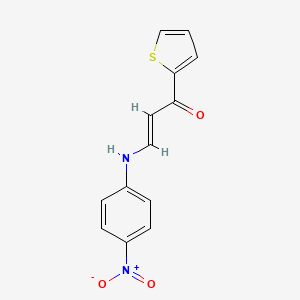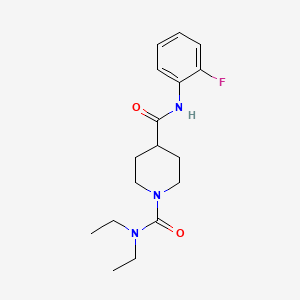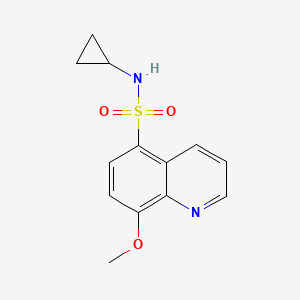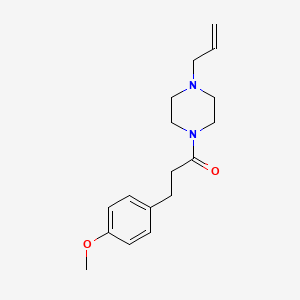
3,4-DIFLUORO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-N~1~-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core substituted with difluoro groups at the 3 and 4 positions and a tetrahydro-2-furanylmethyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N~1~-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide typically involves the following steps:
-
Formation of the Benzenesulfonamide Core: : The starting material, 3,4-difluorobenzenesulfonyl chloride, is reacted with an amine to form the benzenesulfonamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
3,4-difluorobenzenesulfonyl chloride+amine→3,4-difluorobenzenesulfonamide+HCl
-
Attachment of the Tetrahydro-2-furanylmethyl Group: : The benzenesulfonamide is then reacted with tetrahydro-2-furanylmethyl chloride in the presence of a base to form the final product.
3,4-difluorobenzenesulfonamide+tetrahydro-2-furanylmethyl chloride→3,4-difluoro-N 1 -(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2-furanylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydro-2-furanylmethyl group.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Difluoro-N~1~-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibiotic due to its sulfonamide structure.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3,4-difluoro-N~1~-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to enzyme inhibition and antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluorobenzenesulfonamide: Lacks the tetrahydro-2-furanylmethyl group.
N~1~-(Tetrahydro-2-furanylmethyl)-1-benzenesulfonamide: Lacks the difluoro groups.
Uniqueness
3,4-Difluoro-N~1~-(tetrahydro-2-furanylmethyl)-1-benzenesulfonamide is unique due to the presence of both difluoro groups and the tetrahydro-2-furanylmethyl group, which may enhance its biological activity and specificity compared to similar compounds.
Propiedades
IUPAC Name |
3,4-difluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h3-4,6,8,14H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIVAGNQBZLAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5265685.png)
![6-bromo-2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5265692.png)

![2-[3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy]acetamide](/img/structure/B5265707.png)
![3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5265721.png)
![N-cyclopentyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265724.png)
![{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE](/img/structure/B5265725.png)
![6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5265733.png)
![4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5265735.png)


![3-[2-(2-methylphenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5265757.png)
![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5265762.png)

